4,4'-Dinonyloxyazoxybenzene
Description
Overview of Liquid Crystalline States and Their Scientific Significance
A liquid crystal (LC) is a state of matter that possesses properties of both liquids and crystalline solids. britannica.comwikipedia.org Molecules in a liquid crystal phase can flow like a liquid, but they maintain a degree of orientational order, unlike the complete randomness of a conventional liquid. wikipedia.orguh.edu This intermediate phase is also known as a mesophase. uh.edu
There are two primary classifications of liquid crystals: thermotropic and lyotropic. wikipedia.orgebsco.com Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals show phase transitions based on both temperature and the concentration of the substance in a solvent. wikipedia.orgebsco.comiosrjournals.org
Thermotropic liquid crystals are further categorized based on the arrangement of their molecules:
Nematic Phase: The elongated molecules (mesogens) have a common directional alignment but no positional order, allowing them to move around randomly, similar to a liquid. uptti.ac.infirsthope.co.in This phase is fundamental to the operation of common liquid crystal displays (LCDs). researchgate.netgreyhoundchrom.com
Smectic Phase: Molecules are arranged in layers. uptti.ac.infirsthope.co.in While they have orientational order, their mobility is typically confined within these layers, which can slide past one another. uptti.ac.in
Cholesteric Phase: Also known as a chiral nematic phase, this state is observed in molecules with chirality. The molecules are arranged in layers that are twisted slightly with respect to each other, forming a helical structure. firsthope.co.ingreyhoundchrom.com This structure is responsible for the unique optical properties of these materials, such as their ability to reflect different colors depending on the temperature. uh.edugreyhoundchrom.com
The scientific significance of liquid crystals stems from their unique anisotropic properties—exhibiting different physical characteristics depending on the direction of measurement. firsthope.co.in This anisotropy, particularly in optical and electrical properties, is harnessed in a vast array of technologies, most notably in LCDs for televisions, computers, and calculators. britannica.comebsco.com Furthermore, their sensitivity to temperature, pressure, and electromagnetic fields makes them valuable in sensors and medical diagnostic tools. ebsco.com
Contextualization of Azoxybenzene (B3421426) Derivatives in Liquid Crystal Research
Azoxybenzene derivatives hold a foundational place in the history of liquid crystal research. The very first material identified as a liquid crystal was a cholesterol derivative, cholesteryl benzoate, discovered by Austrian botanist Friedrich Reinitzer in 1888. wikipedia.orgpg.edu.pl However, the systematic study of thermotropic liquid crystals began in earnest with compounds like p-Azoxyanisole (PAA), an azoxybenzene derivative. scipublications.com
PAA was one of the first and most easily prepared liquid crystals, playing a crucial role in the early development of display technologies. scipublications.com The core azoxybenzene structure, with its rigid, rod-like shape, is a quintessential example of a mesogen—a molecule that can form liquid crystal phases. ebsco.com The chemical structure of these compounds, particularly the nature of the terminal groups attached to the central azoxybenzene core, significantly influences their liquid crystalline behavior and properties. scipublications.com Researchers have extensively synthesized and studied various azoxybenzene derivatives to fine-tune properties like the temperature range of the mesophase, viscosity, and optical anisotropy for specific applications. scipublications.comresearchgate.net The ability of the azoxybenzene group to undergo trans-cis photoisomerization has also opened up research into light-controllable liquid crystal systems. researchgate.netaps.org
Academic Rationale for Investigating 4,4'-Dinonyloxyazoxybenzene
The academic interest in this compound stems from its position within the broader homologous series of 4,4'-dialkoxyazoxybenzenes. In such a series, the length of the terminal alkyl or alkoxy chains is systematically varied to observe the effect on the material's physical properties, such as phase transition temperatures and the types of mesophases formed. nanobioletters.comnih.gov
Investigating a specific member of this series, like the nonyloxy (C9) derivative, allows scientists to:
Understand Structure-Property Relationships: By comparing its phase behavior to shorter and longer chain analogues (e.g., hexyloxy or dodecyloxy derivatives), researchers can develop and test models that predict how molecular structure dictates macroscopic properties. researchgate.netnih.gov
Map Phase Diagrams: The study contributes to the detailed mapping of the phase diagram for the entire homologous series, identifying trends in melting points and clearing points (the temperature at which the material becomes an isotropic liquid).
Explore Polymorphism: Compounds with longer alkyl chains, like this compound, often exhibit a richer variety of smectic phases in addition to the nematic phase. researchgate.net Characterizing these phases provides deeper insight into the subtle intermolecular forces that govern molecular self-assembly.
Develop Novel Mixtures: Pure compounds are often mixed to create eutectic systems with desirable properties, such as a broad temperature range for a specific liquid crystal phase or room-temperature operation. acs.org Detailed characterization of individual components like this compound is essential for designing these functional mixtures. researcher.life
Research into this compound and its analogues provides fundamental data that underpins the design of new liquid crystalline materials for advanced applications. nanobioletters.com
Historical Perspective on Dinonyloxyazoxybenzene Analogues in Thermotropic Systems
The study of homologous series is a classical and powerful approach in materials science. nih.gov For azoxybenzene derivatives, early research focused on members with shorter alkyl chains. As synthetic techniques improved, longer-chain analogues, including the dinonyloxy derivative, were synthesized and studied. iosrjournals.org
Historically, the investigation of series like the 4,4'-dialkoxyazoxybenzenes revealed important trends:
Odd-Even Effect: A common phenomenon where physical properties like transition temperatures and entropy changes show an alternating pattern as the number of carbon atoms in the alkyl chain switches between odd and even. nanobioletters.com
Promotion of Smectic Phases: As the length of the flexible alkoxy chains increases, there is a general tendency to suppress the nematic phase and promote the formation of more ordered smectic phases. researchgate.net This is attributed to the increased van der Waals interactions between the chains, which favor layered arrangements.
Lower Melting Points: Azoxy compounds are often mixtures of isomers, which can lead to lower melting points compared to their analogous azo compounds, a desirable property for many applications. researchgate.net
The thermal stability of the nematic phase in 4,4'-dialkoxyazoxybenzenes is generally higher than in related structures like 4,4'-dialkoxyazobenzenes and Schiff bases. researchgate.net This enhanced stability is attributed to the broadening of the molecule by the lateral oxygen atom in the azoxy group, which increases intermolecular interactions. researchgate.net The study of this compound and its analogues fits into this long-standing research tradition, providing key data points to refine our understanding of how subtle changes in molecular architecture lead to diverse and useful thermotropic behaviors. nanobioletters.comnih.gov
Research Findings for 4,4'-Dialkoxyazoxybenzene Analogues
Data from computational modeling and experimental work on the 4,4'-di-n-alkylazoxybenzene series provide insight into the expected behavior of the nonyloxy (n=9) analogue. The table below shows transition temperatures for several members of this family.
| Compound Name | Abbreviation | Number of Carbons (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 4,4'-Di-ethylazoxybenzene | 2 | 18 | 27 | |
| 4,4'-Di-propylazoxybenzene | 3 | - | 60 | |
| 4,4'-Di-butylazoxybenzene | 4 | 18 | 27 | |
| 4,4'-Di-pentylazoxybenzene | 5 | 22 | 72 | |
| 4,4'-Di-hexylazoxybenzene | 6 | 21 | 49 | |
| 4,4'-Di-heptylazoxybenzene | 7 | 34.5 | 71 | |
| Table 1: Experimentally reported transition temperatures for various 4,4'-di-n-alkylazoxybenzene compounds. nanobioletters.com |
Properties
IUPAC Name |
(4-nonoxyphenyl)-(4-nonoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O3/c1-3-5-7-9-11-13-15-25-34-29-21-17-27(18-22-29)31-32(33)28-19-23-30(24-20-28)35-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMHEFPNHRGGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404432 | |
| Record name | 4,4'-Dinonyloxyazoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25729-13-9 | |
| Record name | 4,4'-Dinonyloxyazoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mesophase Behavior and Thermal Transitions of 4,4 Dinonyloxyazoxybenzene
Thermotropic Liquid Crystallinity: Fundamental Principles and Classification
Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. greyhoundchrom.com Molecules in a liquid crystal phase can flow like a liquid, but they maintain a degree of long-range orientational order characteristic of a crystal. This state of matter is also referred to as a mesophase. Liquid crystals are broadly categorized into two main types: thermotropic and lyotropic.
Thermotropic liquid crystals are composed of pure compounds (or mixtures) that exhibit liquid crystalline phases as a function of temperature. greyhoundchrom.com The transitions between different phases occur at specific, well-defined temperatures. Most molecules that form thermotropic phases, known as mesogens, are organic and possess a characteristic anisotropy in their molecular shape, being either calamitic (rod-like) or discotic (disc-like). greyhoundchrom.com 4,4'-Dinonyloxyazoxybenzene is an example of a calamitic mesogen.
The primary thermotropic liquid crystal phases are classified based on their degree of molecular order:
Nematic (N) Phase: In the nematic phase, the molecules show long-range orientational order, meaning they tend to align along a common axis, referred to as the director. However, they lack any long-range positional order, and their centers of mass are distributed randomly as in an isotropic liquid. greyhoundchrom.com This phase is typically the least ordered and most fluid of the mesophases.
Smectic (Sm) Phase: Smectic phases exhibit a higher degree of order than nematic phases. In addition to long-range orientational order, the molecules are organized into well-defined layers. greyhoundchrom.com They possess one-dimensional positional order. The mobility of molecules is generally restricted within these layers, and the viscosity is higher than in the nematic phase. greyhoundchrom.com Several smectic variations exist (e.g., Smectic A, Smectic C) based on the orientation of the molecular director with respect to the layer planes.
Cholesteric Phase: Also known as the chiral nematic phase, this phase is observed for chiral mesogens. It is structurally similar to a nematic phase, but the director twists helically throughout the material. greyhoundchrom.com
Nematic Mesophase Formation and Characterization in this compound Systems
The 4,4'-di-n-alkoxyazoxybenzene homologous series, to which this compound belongs, is well-known for its liquid crystalline behavior, including the formation of a nematic mesophase. The nematic phase is characterized by its fluidity combined with long-range orientational order. In this phase, the rod-shaped molecules of this compound align their long axes approximately parallel to one another, but their centers of mass show no long-range order. greyhoundchrom.com
For calamitic liquid crystals like those in this series, the nematic phase typically occurs at higher temperatures than the more ordered smectic phases and below the transition to the fully disordered isotropic liquid. greyhoundchrom.com The transition from the nematic phase to the isotropic liquid phase is known as the clearing point. The stability of the nematic phase in this series is influenced by the length of the terminal alkoxy chains.
Characterization of the nematic phase is primarily accomplished through two techniques:
Polarizing Optical Microscopy (POM): When a nematic liquid crystal is viewed between crossed polarizers, it exhibits characteristic optical textures. The most common is the Schlieren texture, which features dark brushes that correspond to regions where the molecular director is aligned with the polarizer or analyzer.
Differential Scanning Calorimetry (DSC): DSC measures the heat absorbed or released by a sample during a temperature change. researchgate.net The transition from a smectic or crystalline phase to a nematic phase, and from a nematic phase to the isotropic liquid, appears as a distinct peak on the DSC thermogram, allowing for the precise determination of transition temperatures and associated enthalpy changes. researchgate.net
The table below shows the transition temperatures for several members of the 4,4'-di-n-alkoxyazoxybenzene homologous series, illustrating the trend in thermal behavior.
| Compound (Alkoxy Chain) | Crystal to Smectic C T (°C) | Smectic C to Nematic T (°C) | Nematic to Isotropic T (°C) |
|---|---|---|---|
| Heptyloxy (C7) | 74 | 95 | 124 |
| Octyloxy (C8) | 79 | 107.5 | 125 |
| Nonyloxy (C9) | 82 | 114 | 123 |
| Decyloxy (C10) | 80 | 118 | 122 |
Note: Data are representative values compiled from studies on the homologous series. Actual values can vary slightly based on purity and experimental conditions.
Smectic Mesophase Structures and Their Identification
Members of the 4,4'-di-n-alkoxyazoxybenzene series with longer alkyl chains, including this compound (C9), predominantly exhibit smectic mesophases in addition to the nematic phase. researchgate.net The presence of longer, flexible chains enhances intermolecular attractive forces, which favors the formation of layered structures at temperatures below the nematic range.
The most common smectic phase observed in this series is the Smectic C (SmC) phase. In a SmC phase, the molecules are arranged in layers, and the average direction of the molecular long axes (the director) is tilted at an angle with respect to the layer normal. This tilt is a key characteristic that distinguishes it from the Smectic A (SmA) phase, where the director is, on average, perpendicular to the layer planes. For example, the related compound 4,4′-di-n-heptyloxyazoxybenzene is well-characterized as having a SmC phase. rsc.org
Identification and characterization of smectic phases rely on several experimental methods:
Polarizing Optical Microscopy (POM): Smectic phases display unique optical textures under a polarizing microscope. The SmC phase often exhibits a broken fan or Schlieren texture, which can be distinguished from the textures of nematic or SmA phases.
X-ray Diffraction (XRD): XRD is a powerful tool for identifying smectic phases. It provides direct evidence of a layered structure through the appearance of a sharp, low-angle diffraction peak corresponding to the smectic layer spacing. In the SmC phase, the layer spacing is less than the full molecular length due to the tilt of the molecules. beilstein-journals.orgrsc.org
Differential Scanning Calorimetry (DSC): The transition from the crystalline solid to the smectic phase (melting) and the transition from the smectic phase to the nematic phase are both first-order transitions that can be detected as distinct peaks in a DSC scan, each with a characteristic transition temperature and enthalpy. rsc.orgrroij.com
Influence of Molecular Architecture on Mesophase Stability and Range
The ability of this compound to form liquid crystalline phases is a direct consequence of its specific molecular architecture. The molecule can be deconstructed into two key components that govern its mesomorphic behavior:
Rigid Central Core: The azoxybenzene (B3421426) group forms a rigid, linear core. This structural rigidity and anisotropic shape are fundamental requirements for the formation of mesophases, as it promotes the parallel alignment of molecules necessary for long-range orientational order.
Flexible Terminal Chains: The two n-nonyloxy chains attached at the 4 and 4' positions are flexible. These alkyl chains play a crucial role in modulating the thermal properties of the molecule. They lower the melting point compared to a molecule with just the rigid core, enabling the formation of liquid crystal phases at accessible temperatures.
The length of the terminal alkyl chains has a significant and predictable effect on mesophase stability. researchgate.net As the chain length increases within the 4,4'-di-n-alkoxyazoxybenzene homologous series, the van der Waals forces between adjacent molecules increase. This enhanced intermolecular attraction favors more ordered structures. Consequently, increasing chain length tends to stabilize the smectic phase at the expense of the nematic phase. This results in a widening of the smectic phase temperature range and a narrowing or complete suppression of the nematic range for very long chains. researchgate.netbeilstein-journals.org The odd-even effect is also observed, where the clearing temperatures (Nematic-Isotropic transition) alternate between members with odd and even numbers of carbon atoms in the chains. aps.org
Phase Transition Dynamics and Associated Phenomenological Studies
The thermal behavior of this compound is characterized by a sequence of phase transitions as it is heated from its solid state. Each transition involves a change in molecular ordering and is associated with a specific latent heat. The typical phase sequence on heating is:
Crystal (Cr) → Smectic C (SmC) → Nematic (N) → Isotropic Liquid (I)
These transitions are reversible upon cooling. The study of these transition dynamics is primarily conducted using thermo-analytical techniques.
Differential Scanning Calorimetry (DSC) is the principal method for quantitatively studying these phase transitions. s4science.at A DSC experiment measures the heat flow into the sample as a function of temperature.
First-Order Transitions: The Cr-SmC, SmC-N, and N-I transitions are all first-order phase transitions. They appear as sharp, well-defined peaks on the DSC thermogram. The area under each peak is proportional to the enthalpy change (ΔH) of the transition, which represents the latent heat required to effect the change in molecular order. The temperature at the peak maximum is taken as the transition temperature (T). researchgate.net
| Transition | Typical Temperature Range (°C) | Description |
|---|---|---|
| Crystal to Smectic C (Melting) | ~82 °C | Breakdown of the 3D crystal lattice into a layered, fluid structure. Requires significant energy (large ΔH). |
| Smectic C to Nematic | ~114 °C | Loss of layered positional order, while maintaining orientational order. Involves a smaller enthalpy change than melting. |
| Nematic to Isotropic (Clearing) | ~123 °C | Loss of all long-range orientational order, resulting in a clear, isotropic liquid. This transition has the smallest enthalpy change of the three. |
Note: Temperatures are representative for the C9 homologue based on series trends.
Phenomenological studies often involve Polarizing Optical Microscopy (POM) coupled with a hot stage. This allows for direct visual observation of the sample as it is heated or cooled through its various phases. The distinct optical textures of the smectic and nematic phases, and their transformations at the transition temperatures, provide qualitative confirmation of the phase sequence determined by DSC. The dynamics of texture changes, such as the nucleation and growth of one phase within another, can also be observed. rsc.org
Structure Property Relationships in 4,4 Dinonyloxyazoxybenzene and Analogues
Correlations between Molecular Structure and Mesophase Type
The molecular structure of the 4,4'-dialkoxyazoxybenzene series is archetypal for calamitic, or rod-like, liquid crystals. This structure consists of a rigid central section, the azoxybenzene (B3421426) core, and two flexible alkyl chains attached at either end. This combination of a rigid, polarizable core and flexible tails is a primary determinant of the type of mesophase that forms. The rigid core elements promote the long-range orientational order characteristic of liquid crystals, while the flexible chains introduce disordering effects. researchgate.net
The balance between these ordering and disordering forces dictates whether a nematic or a smectic phase is observed. researchgate.net In the nematic phase, molecules exhibit long-range orientational order, aligning along a common director, but lack positional order. medcraveonline.com The smectic phases show a higher degree of order, with molecules organized into layers. medcraveonline.com The specific arrangement within these layers defines various smectic types, such as Smectic A (SmA), where molecules are perpendicular to the layer planes, and Smectic C (SmC), where they are tilted. medcraveonline.comsemanticscholar.org For many thermotropic liquid crystals, an increase in the length of the flexible spacer groups can lead to a transition from a nematic to a smectic mesophase. medcraveonline.com
Impact of Alkyl Chain Length Variation on Liquid Crystalline Behavior
The length of the terminal alkoxy chains (–O(CH₂)ₙ₋₁CH₃) in the 4,4'-dialkoxyazoxybenzene series has a profound and predictable effect on their liquid crystalline properties, including transition temperatures and the types of mesophases formed. As the alkyl chain length increases, there is a general trend toward the stabilization of more ordered mesophases. semanticscholar.orgmdpi.com Shorter chain homologues tend to exhibit only a nematic phase, while longer chains promote the formation of smectic phases. researchgate.net
Computational studies on the 4,4'-di-n-alkylazoxybenzene series have provided insight into the transition temperatures. nanobioletters.comresearchgate.net
Table 1: Experimental Transition Temperatures for 4,4'-di-n-alkylazoxybenzene Homologues This interactive table summarizes the observed crystal-to-nematic and nematic-to-isotropic transition temperatures for various chain lengths (n).
| n (Number of Carbon Atoms) | Crystal-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) |
|---|---|---|
| 2 | 18 | 27 |
| 3 | - | 60 |
| 4 | 18 | 27 |
| 5 | 22 | 72 |
| 6 | 21 | 49 |
| 7 | 34.5 | 71 |
Data sourced from computational and experimental reports. nanobioletters.comresearchgate.net
Increasing the alkyl chain length also affects the molecular polarizability. Studies on the p,p'-di-n-alkoxy-azoxybenzene series show that while the average molecular polarizability increases with chain length, the dominant contribution to the polarizability anisotropy comes from the molecular core. osti.gov Nevertheless, the alkyl chains do contribute to this anisotropy. osti.gov
Molecular Rigidity and Flexibility Contributions to Liquid Crystallinity
Liquid crystallinity in 4,4'-Dinonyloxyazoxybenzene and its analogues arises from a delicate balance between molecular rigidity and flexibility. The rigid central core, composed of the two phenyl rings and the azoxy linkage, provides the structural anisotropy necessary for mesophase formation. researchgate.nettandfonline.com This rigidity ensures that the molecules maintain a generally rod-like shape, promoting the parallel alignment that defines liquid crystalline order. researchgate.net
In contrast, the terminal nonyloxy chains provide molecular flexibility. This flexibility plays a crucial role in mediating the transition temperatures and determining the specific type of mesophase. Longer, more flexible chains can fill space more efficiently and allow for the subtle intermolecular arrangements that stabilize smectic phases over nematic ones. medcraveonline.com For molecules with significant flexibility, their ability to adopt different conformations becomes a key factor in phase behavior. tandfonline.comaps.org
Molecular dynamics simulations on similar azobenzene-based liquid crystals with flexible tails have shown that this flexibility facilitates complex molecular motion, such as the translocation of molecules between smectic layers. aps.org This permeation can occur through different mechanisms, including pathways that involve significant molecular reorientation, which are made possible by the intrinsic flexibility of the alkyl tails. aps.org Thus, the interplay between the rigid core and flexible chains governs not only the static phase structure but also the dynamic properties of the material.
Theoretical Frameworks for Elucidating Structure-Property Dependencies in Azoxybenzene Liquid Crystals
A variety of theoretical and computational frameworks are employed to understand the complex structure-property relationships in azoxybenzene liquid crystals. These models operate at different levels of detail, from atomistic to macroscopic.
Molecular Field Theories: The foundational Maier-Saupe theory, a molecular field approach, provides a basis for understanding the nematic-isotropic phase transition by considering long-range orientational interactions. tandfonline.com This theory and its extensions connect intermolecular anisotropic potentials to the macroscopic elastic properties of the liquid crystal. researchgate.net
Computational Chemistry Methods:
Density Functional Theory (DFT): DFT is used to optimize molecular geometries and calculate electronic properties such as partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO). scholarsresearchlibrary.comscipublications.com These calculations provide insight into the reactivity and electrostatic interactions of the molecules. scholarsresearchlibrary.comscipublications.com
Semiempirical Methods: Methods like AM1, PM3, and CNDO/2 offer a computationally less expensive way to evaluate electronic structure and intermolecular interaction energies. scholarsresearchlibrary.comresearchgate.net These methods are used to calculate net atomic charges and dipole moments, which are then used to model intermolecular forces. researchgate.net
Molecular Simulations:
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and the prediction of physical properties. nanobioletters.comresearchgate.net These simulations are used to investigate phase transitions, calculate order parameters, and understand the mechanical properties of the mesophases. researchgate.netresearchgate.net By simulating systems with many molecules, MD provides a powerful tool for bridging the gap between molecular characteristics and bulk material behavior. nanobioletters.com
These theoretical frameworks are often used in conjunction with experimental data to build comprehensive models that explain why molecules like this compound exhibit their specific liquid crystalline properties. researchgate.netresearchgate.net
Spectroscopic and Diffraction Investigations of 4,4 Dinonyloxyazoxybenzene
Vibrational Spectroscopy Applications: FTIR and Raman Analysis of Molecular Conformation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the molecular conformation of 4,4'-Dinonyloxyazoxybenzene. These methods probe the vibrational modes of the molecule, providing a "fingerprint" that is sensitive to its structure and the local environment of its constituent chemical bonds. spectralysbiotech.comamericanpharmaceuticalreview.com
FTIR Spectroscopy:
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FTIR. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic rings in this compound are expected to give rise to strong Raman signals, typically in the 1600-1500 cm⁻¹ region. researchgate.netglobal-sci.com The N=N stretch of the central azoxy group is also Raman active and can be used to study the symmetry of the molecule. Changes in the molecular conformation, such as the relative orientation of the two phenyl rings, can lead to shifts in the frequencies and changes in the intensities of these Raman bands. americanpharmaceuticalreview.com For instance, the planarity of the molecule can influence the conjugation of the π-electron system, which in turn affects the vibrational frequencies of the aromatic rings and the azoxy bridge. By analyzing the Raman spectra, researchers can gain insights into the conformational isomers present in a sample. spectroscopyonline.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Alkyl C-H | Stretching | 2850-2960 | 2850-2960 |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |
| Azoxy N=N | Stretching | ~1450-1500 | ~1450-1500 |
| Azoxy N-O | Stretching | ~1300 | ~1300 |
| Ether C-O-C | Stretching | 1000-1250 | 1000-1250 |
Electronic Spectroscopy Studies: UV-Vis for Azoxy Chromophore Characterization
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic structure of chromophores, which are the parts of a molecule that absorb light in the UV-Vis region. libretexts.org In this compound, the primary chromophore is the azoxybenzene (B3421426) core. The extended π-conjugated system, which includes the two phenyl rings and the central azoxy group, gives rise to characteristic electronic transitions.
The UV-Vis spectrum of azoxybenzene derivatives typically exhibits two main absorption bands:
π → π* Transition: A strong absorption band, usually found at shorter wavelengths (in the UV region), is attributed to the π → π* transition. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system. The position and intensity of this band are sensitive to the extent of conjugation in the molecule.
n → π* Transition: A weaker absorption band, appearing at longer wavelengths (often in the near-UV or visible region), is assigned to the n → π* transition. libretexts.org This involves the promotion of a non-bonding electron, typically from one of the nitrogen or oxygen atoms of the azoxy group, to an antibonding π* orbital. units.it
The specific wavelengths (λmax) of these absorptions for this compound are influenced by the electron-donating nonyloxy substituents. These alkoxy groups can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted azoxybenzene. units.it This is due to the extension of the conjugated system through resonance.
By analyzing the UV-Vis spectrum, one can confirm the presence of the azoxy chromophore and study how its electronic environment is affected by the substituents and the solvent polarity.
Interactive Data Table: Typical UV-Vis Absorption Data for Azoxybenzene Derivatives
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 280 - 350 | High (>10,000 L mol⁻¹ cm⁻¹) |
| n → π | 380 - 450 | Low (<1,000 L mol⁻¹ cm⁻¹) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. measurlabs.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons:
Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm. Due to the para-substitution pattern, the aromatic protons will likely appear as two sets of doublets, characteristic of an AA'BB' spin system. The exact chemical shifts will be influenced by the electron-donating effect of the nonyloxy group and the anisotropic effect of the azoxy bridge.
Nonyloxy Chain Protons: The protons of the nine-carbon alkyl chains will appear in the upfield region of the spectrum (typically 0.8-4.0 ppm). The terminal methyl (CH₃) group will appear as a triplet around 0.9 ppm. The methylene (B1212753) (CH₂) groups will show a series of multiplets, with the CH₂ group attached to the oxygen atom (α-CH₂) being the most downfield-shifted (around 4.0 ppm) due to the deshielding effect of the oxygen. rsc.org
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule:
Aromatic Carbons: The carbon atoms of the phenyl rings will resonate in the downfield region (typically 110-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield-shifted among the aromatic carbons due to the electronegativity of oxygen. The carbon attached to the nitrogen of the azoxy group will also be significantly shifted. organicchemistrydata.org
Nonyloxy Chain Carbons: The carbons of the alkyl chains will appear in the upfield region (typically 14-70 ppm). The terminal methyl carbon will be the most upfield signal, while the carbon attached to the oxygen (α-C) will be the most downfield in this group. rsc.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to -O) | ~6.9-7.1 | Doublet |
| Aromatic (meta to -O) | ~7.8-8.2 | Doublet |
| O-CH₂- | ~3.9-4.1 | Triplet |
| -(CH₂)₇- | ~1.2-1.8 | Multiplet |
| -CH₃ | ~0.8-1.0 | Triplet |
X-ray Diffraction Studies of Mesophase Structures and Orientational Order
X-ray diffraction (XRD) is a primary technique for investigating the structure of crystalline and liquid crystalline materials, known as mesophases. nih.gov For a compound like this compound, which is known to exhibit liquid crystal behavior, XRD is crucial for identifying the different mesophases (e.g., nematic, smectic) and determining their structural parameters. researchgate.net
When a beam of X-rays is directed at a sample, it is diffracted by the ordered arrangement of molecules. The resulting diffraction pattern provides information about the periodicity and orientational order within the material. ornl.gov
In the crystalline state , a well-defined three-dimensional lattice gives rise to sharp diffraction peaks.
In the isotropic liquid state , the lack of long-range order results in a broad, diffuse scattering halo.
In a liquid crystalline mesophase , the material exhibits a degree of order that is intermediate between a crystal and a liquid. nih.gov For example, in a smectic phase, the molecules are arranged in layers, leading to a sharp diffraction peak at a small angle corresponding to the layer spacing (d-spacing). researchgate.net At wider angles, a diffuse halo indicates the liquid-like arrangement of molecules within the layers.
By analyzing the position, intensity, and shape of the diffraction peaks, researchers can determine the type of mesophase, the layer spacing in smectic phases, and the degree of orientational order of the molecules. aps.org
Interactive Data Table: Expected X-ray Diffraction Features for Phases of this compound
| Phase | Small-Angle Region (low 2θ) | Wide-Angle Region (high 2θ) |
| Crystalline | Multiple sharp peaks | Multiple sharp peaks |
| Smectic | Sharp peak(s) corresponding to layer spacing | Diffuse halo |
| Nematic | No distinct peaks | Diffuse halo |
| Isotropic Liquid | No distinct peaks | Diffuse halo |
Advanced Spectroscopic Techniques for Interfacial and Bulk Analysis
Beyond the core techniques, a variety of advanced spectroscopic methods can provide deeper insights into the properties of this compound at both the bulk and interfacial levels. datanose.nlamericanpharmaceuticalreview.com
Tip-Enhanced Raman Spectroscopy (TERS): This technique combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. nih.gov TERS can be used to probe the vibrational properties of this compound at the nanoscale, providing information about molecular orientation and conformation on surfaces or at interfaces with sub-molecular resolution. nih.gov
Attenuated Total Reflectance-FTIR (ATR-FTIR): ATR-FTIR is a surface-sensitive technique that allows for the analysis of thin films or the surface layers of a bulk sample without extensive sample preparation. nih.gov It is particularly useful for studying the alignment of liquid crystal molecules on different substrates.
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign all the proton and carbon signals in the complex NMR spectra of this compound. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of different protons, which can be used to determine the three-dimensional structure and conformation of the molecule in solution.
Advanced X-ray Techniques: Methods such as grazing-incidence X-ray diffraction (GIXD) are highly surface-sensitive and can be used to study the structure and ordering of thin films of this compound at interfaces. aps.org X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) can provide element-specific information about the local electronic structure of the atoms within the molecule. nih.gov
These advanced techniques, often used in combination, provide a comprehensive understanding of the structure, dynamics, and properties of this compound in various states and environments. americanpharmaceuticalreview.com
Computational and Theoretical Modeling of 4,4 Dinonyloxyazoxybenzene Systems
Molecular Dynamics Simulations for Mesophase Formation and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules. For liquid crystals such as 4,4'-dinonyloxyazoxybenzene, MD simulations are instrumental in exploring mesophase formation and the dynamics of molecular arrangement. nanobioletters.com By simulating a system of molecules over time, researchers can observe the spontaneous self-assembly from a disordered isotropic liquid into ordered nematic or smectic phases. scispace.com
Computational studies on homologous series of alkyl azoxybenzenes utilize MD simulations to investigate a range of physical properties. nanobioletters.com These simulations can track thermodynamic properties such as total energy, pressure, volume, density, and enthalpy as a function of temperature, providing critical information about system stability and intermolecular interactions. nanobioletters.com For instance, simulations spanning temperatures from 300 to 600 K can reveal the thermal conditions under which different mesophases form. nanobioletters.com The Dreiding potential, a generic force field, has been employed in such simulations for united atom models. researchgate.net
A key aspect of these simulations is the analysis of microstructure metrics, including bond lengths, angles, and dihedral angles, which offer insights into molecular structure and conformational changes during phase transitions. nanobioletters.com It has been observed that as the carbon chain length in the alkoxy groups increases, there is a gradual rise in bonding, bond angle, and dihedral energies, indicating their significant contribution to the total system energy. nanobioletters.comresearchgate.net Dihedral energy, in particular, shows significant changes with increasing chain length, highlighting its crucial role. nanobioletters.comresearchgate.net
The dynamics within the mesophase, such as the reorientation of molecular axes and translational diffusion, can be quantified. These simulations allow for the calculation of order parameters, pair correlation functions, and pair energies, which are essential for characterizing the degree and nature of the liquid crystalline order. nanobioletters.comresearchgate.net The results from these simulations can be compared with experimental values to validate the computational models and provide a deeper understanding of the molecular interactions that govern mesophase behavior. nanobioletters.comresearchgate.net The long timescales often required to equilibrate mesophases and observe their spontaneous formation represent a significant challenge, sometimes necessitating simulations on the order of 50 nanoseconds or more to confirm mesophase stability. scispace.com
Table 6.1.1: Simulated Thermodynamic and Structural Properties for Alkyl Azoxybenzene (B3421426) Homologous Series
| Property Simulated | Significance in Liquid Crystal Modeling | Reference |
|---|---|---|
| Transition Temperature | Predicts the temperatures at which the material changes between solid, liquid crystal, and isotropic phases. | nanobioletters.com, researchgate.net |
| Order Parameter (P2) | Quantifies the degree of long-range orientational alignment of the molecules, a defining feature of liquid crystals. | nanobioletters.com, researchgate.net |
| Van der Waals Potential | Represents the attractive and repulsive forces between molecules, crucial for understanding molecular packing and stability. | nanobioletters.com, researchgate.net |
| Pair Energy & Correlation | Describes the interaction energy and spatial arrangement between pairs of molecules, revealing short- and long-range order. | nanobioletters.com, researchgate.net |
| Specific Heat | Helps identify phase transitions through peaks or discontinuities as a function of temperature. | nanobioletters.com, researchgate.net |
| Dihedral Energy | Measures the energetic cost of twisting around chemical bonds, critical for determining molecular conformation and flexibility. | nanobioletters.com, researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems like molecules and condensed phases. wikipedia.org It is a cornerstone of computational chemistry and materials science, allowing for the calculation of various molecular properties from first principles. ukm.my For liquid crystals, DFT provides profound insights into the electronic characteristics that dictate intermolecular interactions and, consequently, the stability and properties of mesophases. scipublications.com
DFT calculations are employed to determine the optimized geometry and electronic structure of azoxybenzene derivatives. scipublications.com Key properties derived from these calculations include total energy, ionization potential, electron affinity, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, hardness, and dipole moment. scipublications.com These properties are crucial for understanding the reactivity and interaction potential of the molecules. scipublications.com The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my Practical implementations often involve solving the Kohn-Sham equations, which approximate the complex many-electron problem with a system of non-interacting electrons in an effective potential. ukm.my
Table 6.2.1: DFT-Calculated Molecular Properties for Azoxybenzene Derivatives
| Calculated Property | Definition and Relevance | Reference |
|---|---|---|
| Total Energy | The total energy of the molecule in its optimized geometry; used to compare the stability of different conformations. | scipublications.com |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. | scipublications.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. | scipublications.com |
| Ionization Potential | The energy required to remove an electron from the molecule; a measure of its reactivity. | scipublications.com |
| Electron Affinity | The energy released when an electron is added to the molecule. | scipublications.com |
| Dipole Moment | A measure of the overall polarity of the molecule, which governs dipole-dipole intermolecular interactions. | scipublications.com |
Coarse-Grained Modeling of Collective Behavior and Macroscopic Properties
While all-atom simulations provide detailed molecular information, they are computationally expensive and often limited to small systems and short timescales. researchgate.net Coarse-grained (CG) modeling offers a solution by reducing the number of degrees of freedom in the system. nih.gov In a CG model, groups of atoms are represented as single interaction sites or "beads". arizona.edu This simplification allows for the simulation of much larger systems over longer times, making it possible to study collective phenomena like the formation of large domains, defect structures, and the response to external fields. scispace.comnih.gov
The development of a CG model involves two key steps: mapping the atomic representation to a coarser one and defining the effective interactions between the CG sites. nih.gov These interactions can be derived from experimental data or by matching the properties of all-atom simulations. nih.gov For liquid crystals, simplified anisotropic potentials like the Gay-Berne potential are often used. nih.gov This potential models molecules as ellipsoids and can effectively capture the formation of nematic and smectic phases. nih.gov
CG simulations bridge the gap between microscopic molecular details and macroscopic material properties. nih.gov They are used to explore the dynamics of self-assembly and mesophase formation, focusing on order-disorder transitions driven by temperature or concentration changes. conicet.gov.ar By simulating the collective behavior of thousands of molecules, CG models can predict macroscopic properties such as elastic constants and viscosity, which are crucial for technological applications. scispace.com For instance, CG simulations have been used to study how the introduction of a transverse quadrupole moment to a Gay-Berne potential can stabilize the smectic-A phase. nih.gov These models are essential for understanding how molecular-level features translate into the emergent, large-scale behavior of liquid crystalline materials. nih.gov
Predictive Models for Phase Transitions and Order Parameters
Theoretical models are essential for predicting and understanding the phase transitions that characterize liquid crystals. The transition from the nematic (N) to the smectic-A (SA) phase in materials like this compound is a classic example. Several mean-field theories have been developed to describe this phenomenon.
The Maier-Saupe theory successfully describes the first-order nematic-isotropic transition by considering the orientational order of rod-like molecules. arxiv.org McMillan extended this theory to describe the smectic-A phase by introducing a translational order parameter that describes the one-dimensional density wave of the layered structure. arxiv.org McMillan's model introduces a dimensionless parameter, α, which represents the strength of the coupling between the orientational and translational order. arxiv.org This model predicts that the nature of the N-SA transition depends on the value of α, which is related to the length of the flexible alkyl chains of the molecule. arxiv.org For low values of α, the model predicts a second-order N-SA transition, while for higher values, the transition becomes first-order. arxiv.org
The de Gennes model, using a Landau expansion of the free energy, also describes the N-SA transition and the coupling between the smectic and nematic order parameters. arxiv.org These models predict the existence of a tricritical point where the nature of the phase transition changes from second-order to first-order. arxiv.org Experimental studies on mixtures of p,p′-dialkylazoxybenzenes have located such a tricritical point, validating the general predictions of these theories, though the exact quantitative agreement can vary. researchgate.net These theoretical frameworks provide a powerful tool for predicting how molecular structure, particularly the length of terminal chains like the nonyl group, influences the phase transition temperatures and the character of the resulting mesophases. arxiv.org
Theoretical Insights into Intermolecular Forces Governing Liquid Crystallinity
The formation of liquid crystal phases is fundamentally governed by the anisotropic nature of intermolecular forces. libretexts.org For rod-like molecules such as this compound, the liquid crystalline behavior arises because the interactions are stronger when molecules are aligned side-by-side compared to end-to-end. The primary forces at play are van der Waals interactions, which are a collective term for dipole-dipole interactions and London dispersion forces, as well as steric (repulsive) interactions. libretexts.orgmasterorganicchemistry.com
London Dispersion Forces: These are the weakest type of van der Waals force and arise from temporary, fluctuating dipoles in all molecules. savemyexams.com For long, anisotropic molecules like this compound, the large surface area allows for significant cumulative dispersion forces when the molecules are aligned parallel to each other, which helps to stabilize the ordered mesophase. saskoer.ca
Dipole-Dipole Interactions: The azoxybenzene core possesses a permanent dipole moment. scipublications.com These permanent dipoles lead to electrostatic attractions between neighboring molecules (dipole-dipole forces), which contribute to the orientational ordering. libretexts.orggithub.io The strength of these interactions is a key factor in determining the stability and transition temperatures of the nematic phase.
Steric Repulsion: The elongated, rigid shape of the molecule plays a crucial role. Steric or excluded volume interactions mean that it is entropically more favorable for the rod-like molecules to align parallel to each other to maximize packing efficiency, rather than being randomly oriented. saskoer.ca
Together, this combination of attractive (dispersion, dipole-dipole) and repulsive (steric) forces, all of which are highly dependent on molecular orientation, creates the delicate energy balance that leads to the formation of the nematic and smectic phases in this compound. libretexts.orglongdom.org Theoretical models aim to capture the essence of these anisotropic interactions to predict the macroscopic behavior of the material. arxiv.orgresearchgate.net
Applications and Emerging Directions in Materials Science for Azoxybenzene Liquid Crystals
Integration of 4,4'-Dinonyloxyazoxybenzene in Advanced Display Technologies
The most well-known application of liquid crystals is in display technology (LCDs). The principle of these devices relies on the ability of an electric field to alter the orientation of liquid crystal molecules, thereby controlling the passage of light through a pixel. Materials used in LCDs must exhibit a stable nematic phase over a broad temperature range. mdpi.com Azoxybenzene (B3421426) derivatives were among the first materials investigated for this purpose due to their exhibition of such mesophases.
While this compound itself may not be the primary material in modern, high-performance displays, its properties are representative of the class of materials essential for display technology. The nematic phase is characterized by long-range orientational order but no positional order, allowing the molecules to align with an applied electric field. ucsd.edu This reorientation changes the refractive index of the material, which, when placed between polarizers, modulates light transmission to create an image. unesp.br The performance of a liquid crystal in a display is determined by factors such as its clearing point (the temperature of transition to an isotropic liquid), viscosity, and dielectric anisotropy. For the 4,4'-dialkoxyazoxybenzene series, properties like the clearing temperature are systematically dependent on the length of the alkyl chains.
Table 1: Key Liquid Crystal Phases and Relevance to Displays
| Liquid Crystal Phase | Molecular Ordering | Relevance to Display Technology |
|---|---|---|
| Nematic (N) | Molecules have long-range orientational order but no positional order. | The fundamental phase for most LCDs. Allows for rapid switching of molecular orientation by an electric field to control light. ucsd.edu |
| Smectic (Sm) | Molecules have orientational order and are arranged in layers (positional order in one dimension). | Used in more complex displays and devices requiring bistability or higher order, such as ferroelectric liquid crystal displays. nih.gov |
| Isotropic (I) | Molecules are randomly oriented and positioned. | The non-liquid crystalline state at high temperatures; the transition to this phase defines the clearing point of the material. researchgate.net |
The integration of such liquid crystals often involves creating mixtures to optimize the physical properties for specific display requirements, such as operating temperature range and switching speed.
Development of Responsive Materials Based on Azoxybenzene Liquid Crystals
Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, temperature, or an electric field. rsc.orgfrontiersin.org Liquid crystals are inherently responsive materials. nih.gov The azoxybenzene core is a photosensitive group, and this property, combined with the liquid crystalline nature of molecules like this compound, makes them candidates for creating photo-responsive materials.
When a material incorporates azoxybenzene moieties, it can undergo significant structural and phase changes upon exposure to specific wavelengths of light. This is because the azoxybenzene group can isomerize, leading to a change in molecular shape that disrupts the ordered liquid crystal packing. This principle is the foundation for developing materials with tunable properties. frontiersin.org For instance, liquid crystal elastomers (LCEs) incorporating azoxybenzene units can exhibit photo-induced deformation, acting as artificial muscles or soft actuators. rsc.org
Furthermore, the thermal responsiveness of this compound, characterized by its well-defined phase transition temperatures, allows for its use in thermotropic applications. mdpi.com Materials can be engineered to switch from an opaque, ordered state to a transparent, disordered state at a specific temperature, making them suitable for smart windows or thermal sensors.
Optical and Electro-Optical Device Applications
Beyond displays, the ability to control the optical properties of this compound and related compounds with an electric field (the electro-optic effect) opens up a range of other device applications. unesp.br These devices often rely on modulating the phase, polarization, or intensity of light.
Optical Modulators and Switches: By applying a voltage across a cell containing a liquid crystal like this compound, its refractive index can be changed. unesp.br This allows the cell to function as a tunable wave retarder. When placed between polarizers, this setup can act as an optical intensity modulator or a switch, essential components in telecommunications and optical computing. unesp.br
Tunable Gratings and Lenses: The principle of electro-optic control can be extended to create more complex optical elements. By patterning the electrodes, it is possible to create a spatially varying refractive index profile, forming a tunable diffraction grating or a lens with an electrically adjustable focal length. researchgate.netsciopen.com Polymer-stabilized liquid crystals are often used in these applications to enhance performance. researchgate.net
Beam Steering: Devices that can dynamically change the direction of a light beam are crucial for applications like LiDAR and optical interconnects. Liquid crystal-based devices, using a spatially controlled electric field, can diffract a beam into different directions, offering a solid-state solution for beam steering. researchgate.net
The effectiveness of these devices is often linked to the magnitude of the material's electro-optic response. For liquid crystals, this is related to their dielectric and optical anisotropy.
Role in Soft Matter Engineering and Nanotechnology
Soft matter science focuses on materials that are easily deformed by thermal stresses or fluctuations, a category that prominently features liquid crystals. anl.govjhu.edu The self-assembly of molecules is a core principle in this field, and molecules like this compound are excellent building blocks due to their defined rod-like shape and ability to form ordered structures spontaneously. jhu.eduresearchgate.net
In soft matter engineering, these molecules can be incorporated into polymer networks to create liquid crystal elastomers and gels. cam.ac.ukuwaterloo.ca These materials combine the elasticity of a polymer with the stimuli-responsive, anisotropic properties of a liquid crystal, leading to materials that can undergo large, reversible shape changes. rsc.org
In nanotechnology, liquid crystals can serve as templates for organizing nanoparticles or synthesizing nanostructured materials. researchgate.netleeds.ac.uk The ordered phases of a liquid crystal can direct the alignment or spacing of dispersed nanoparticles, creating anisotropic nanocomposites with unique optical or electronic properties. researchgate.netrsc.org Another approach involves using a liquid crystal phase as a mold; a polymer or silica (B1680970) precursor can be introduced and solidified, and upon removal of the liquid crystal, a porous material with a nano-scale ordered structure remains.
Bio-Inspired Liquid Crystal Systems and Their Potential Relevance
Nature provides numerous examples of ordered, functional soft materials, from cell membranes to the iridescent shells of beetles. frontiersin.orgmdpi.com Bio-inspired materials science seeks to mimic these natural designs to create new functional systems. rsc.org Liquid crystals are central to this endeavor because their self-assembled structures are analogous to many biological systems. mdpi.commdpi.com
The cell membrane, for example, is a type of lyotropic liquid crystal, where lipid molecules arrange themselves in an ordered, fluid bilayer. mdpi.com While this compound is a thermotropic liquid crystal, the principles of its self-assembly and responsiveness are being applied to create biomimetic systems.
Artificial Muscles and Actuators: As mentioned, liquid crystal elastomers (LCEs) can contract or expand in response to stimuli like heat or light. rsc.org This behavior is a direct mimicry of muscle function and is being explored for soft robotics and medical devices. nih.gov
Biosensors: The ordered structure of a liquid crystal is very sensitive to its environment. The surface of a liquid crystal can be functionalized to bind to specific biological molecules (e.g., proteins or DNA). This binding event can disrupt the liquid crystal's alignment, causing a detectable optical change. mdpi.com This principle allows for the creation of simple, label-free biosensors.
Drug Delivery: Host-guest chemistry, where a host molecule encapsulates a guest molecule, is a key concept in developing advanced drug delivery systems. thno.orgnih.govthno.org While not a direct application of this compound itself, the design of liquid crystalline nanocarriers that can release a therapeutic "guest" in response to a specific biological trigger (like a change in pH) is an active area of research. nih.govthno.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,4'-dialkoxyazoxybenzenes |
| p-alkoxybenzoic acids |
| Azomethines |
| Triazine |
| RM734 |
Future Perspectives and Research Challenges in 4,4 Dinonyloxyazoxybenzene Studies
Exploration of Novel Derivatives and Their Mesomorphic Characteristics
The synthesis of new derivatives is a cornerstone of liquid crystal research, aiming to fine-tune material properties for specific applications. For calamitic liquid crystals, which are typically rod-shaped molecules, modifications often involve altering the terminal alkoxy chains. greyhoundchrom.com Research into homologous series of 4,4'-dialkoxyazoxybenzenes has shown that the length of these chains significantly influences the mesomorphic behavior.
Future research will likely focus on creating novel derivatives of 4,4'-Dinonyloxyazoxybenzene with enhanced properties. This could involve introducing different functional groups to the core structure or synthesizing asymmetrical molecules. For instance, studies on other liquid crystal systems have shown that the introduction of a naphthalene (B1677914) core or lateral fluoro-substituents can lead to new mesophases and altered thermal stabilities. nih.govbiointerfaceresearch.com The synthesis of non-symmetrical Schiff base systems has also demonstrated that the position of a lateral methoxy (B1213986) group can affect the type and stability of the mesophase. frontiersin.org
The exploration of such derivatives will necessitate detailed characterization of their mesomorphic properties. Techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are essential for identifying phase transition temperatures and textures. nih.govsemanticscholar.org The goal is to build a comprehensive understanding of the structure-property relationships in these new materials. researchgate.net
Table 1: Examples of Mesomorphic Properties in Liquid Crystal Derivatives
| Derivative Type | Observed Mesophases | Key Findings |
| Naphthyl Benzoate Esters nih.gov | Nematic | The size and mesomeric effects of terminal polar groups influenced the thermal stability of the nematic phase. nih.gov |
| Maleic Anhydride (B1165640) Derivatives frontiersin.org | Nematic | The heterocyclic maleic anhydride moiety influenced the stability and range of the nematic phase. frontiersin.org |
| Sulphonic Acid Derivatives semanticscholar.org | Smectic A | The terminal electron-withdrawing –SO3H group played a significant role in stabilizing the molecule, leading to high thermal stability of the smectic A phase. semanticscholar.org |
| Aroylhydrazone-based materials researchgate.net | Smectic C, Smectic A, Nematic | Shorter alkoxy chains led to a smectic C phase and a nematic mesophase, while longer chains resulted in only a smectic A phase. researchgate.net |
This table is generated based on findings from various studies on liquid crystal derivatives and is intended to be illustrative of the types of data collected and analyzed in this area of research.
Advancements in Characterization Techniques for Complex Liquid Crystal Systems
The characterization of liquid crystals is becoming increasingly sophisticated, moving beyond basic thermal and optical methods. For complex systems, a multi-technique approach is often necessary to fully understand their behavior.
X-ray diffraction (XRD) is a powerful tool for determining the structural properties of liquid crystals, such as crystal structure, grain size, and inter-atomic spacing. rasayanjournal.co.in When combined with scanning electron microscopy (SEM), which reveals morphological features like grains and crystal defects, a more complete picture of the material's structure can be obtained. rasayanjournal.co.in
For studying the dynamic properties of liquid crystals, advanced techniques are also being employed. Ultrasonic studies, for example, can provide valuable information about the nature of phase transitions, pre-transitional effects, and molecular ordering. researcher.life Dielectric spectroscopy is another crucial technique for characterizing the dielectric anisotropy and loss of liquid crystals, which are critical parameters for their use in display and microwave devices.
Computational modeling, particularly molecular dynamics simulations, is also playing an increasingly important role. researchgate.net These simulations can provide insights into various physical properties, including transition temperatures, order parameters, and intermolecular potentials, helping to understand the relationship between molecular structure and mesophase behavior. researchgate.net
Bridging Fundamental Understanding with Practical Device Implementation
A significant challenge in liquid crystal research is translating fundamental scientific knowledge into practical applications. While this compound and its parent compounds, azoxybenzenes, have shown potential in areas like dyes, reducing agents, and chemical stabilizers, their application in advanced devices is still an area of active research. nih.gov
One promising application for calamitic liquid crystals is in liquid crystal displays (LCDs). The nematic phase, characterized by long-range orientational order, is particularly important for this application. greyhoundchrom.com The development of new derivatives with optimized properties, such as high birefringence and low viscosity, is crucial for improving the performance of LCDs. researchgate.net
Another area of interest is the use of liquid crystals in photonic devices, such as optical switches and sensors. The photochemical properties of some azoxybenzene (B3421426) derivatives make them suitable for these applications. Furthermore, the ability of liquid crystals to self-organize can be harnessed to create highly ordered thin films for use in organic semiconductors and flexible electronic devices. greyhoundchrom.com
The development of polymer-dispersed liquid crystals (PDLCs) represents another avenue for practical application. greyhoundchrom.com These materials, which consist of liquid crystal droplets dispersed in a polymer matrix, can be used to create "smart windows" that can be switched between transparent and translucent states. greyhoundchrom.com
Interdisciplinary Approaches in Liquid Crystal Science
The study of liquid crystals is inherently interdisciplinary, drawing on principles from chemistry, physics, materials science, and engineering. ed.ac.uk Future advancements in the field will increasingly rely on collaborations between researchers from these diverse backgrounds. nih.gov
For example, the synthesis of novel liquid crystal materials is a task for organic chemists, while the characterization of their physical properties requires the expertise of physicists and materials scientists. researchgate.net The design and fabrication of liquid crystal-based devices, in turn, falls within the domain of engineering.
Interdisciplinary research can lead to a more holistic understanding of liquid crystal systems and can foster innovation by bringing together different perspectives and skill sets. ed.ac.uk For instance, the integration of biological molecules with liquid crystals could lead to the development of new biosensors, while the combination of liquid crystals with nanotechnology could result in novel nanocomposite materials with unique properties. rasayanjournal.co.in
Sustainability and Environmental Considerations in Azoxybenzene Research
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly chemical processes. nih.gov This is particularly relevant to the synthesis of azoxybenzenes, which has traditionally involved the use of harsh reagents and solvents. uni-halle.de
Researchers are now exploring greener synthetic routes for producing azoxybenzenes. One approach involves the use of more environmentally friendly solvents, such as water, and milder reaction conditions. nih.govacs.org For example, a recent study demonstrated the synthesis of azoxybenzenes from nitrosobenzenes in water at room temperature using a commercially available base. nih.govacs.org Another approach focuses on developing one-pot procedures that combine multiple reaction steps, reducing waste and energy consumption. nih.govacs.org
The development of more efficient and selective catalysts is also a key area of research. uni-halle.de By using catalysts that can be easily recovered and reused, the environmental impact of the synthesis process can be significantly reduced. The ultimate goal is to develop manufacturing processes for azoxybenzenes and other liquid crystals that are not only economically viable but also environmentally responsible. uni-halle.de
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4'-Dinonyloxyazoxybenzene, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of azoxybenzene derivatives with nonyl bromide under alkaline conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity (>95%) can be verified using HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm alkyl chain integration and azoxy group position (e.g., δ ~7.5 ppm for aromatic protons, δ ~4.0 ppm for ether-linked –OCH2– groups) .
- FT-IR : Peaks at 1250–1150 cm⁻¹ (C-O-C stretching) and 1450–1600 cm⁻¹ (N=N-O stretching) validate structural integrity .
- Elemental Analysis : Ensures stoichiometric consistency (C: ~76%, H: ~9%, N: ~4%) .
Q. How does the alkyl chain length in azoxybenzene derivatives influence mesophase behavior?
- Methodological Answer : Comparative studies with homologs (e.g., 4,4'-Di-n-octyloxyazoxybenzene) using polarized optical microscopy (POM) and differential scanning calorimetry (DSC) reveal that longer alkyl chains (nonyl vs. octyl) lower melting points (Tm) and stabilize nematic phases. For this compound, Tm typically ranges 80–85°C, with a nematic-isotropic transition at ~120°C .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported mesophase stability for this compound?
- Methodological Answer : Contradictions often arise from impurities or heating rate variability. A robust protocol includes:
- Controlled Purity : Use HPLC-validated samples (>98% purity).
- DSC Parameters : Standardize heating/cooling rates (e.g., 5°C/min) and inert atmosphere (N2).
- Reproducibility Tests : Triplicate runs with error margins <1°C .
Q. What advanced techniques elucidate the molecular packing of this compound in liquid crystalline phases?
- Methodological Answer :
- X-ray Diffraction (XRD) : Small-angle XRD identifies layer spacing (d ≈ 30–35 Å for smectic phases), while wide-angle XRD confirms lateral packing (4.5–5.0 Å).
- Density Functional Theory (DFT) : Computational modeling predicts dipole alignment and tilt angles, validated via POM textures .
Q. How do structural modifications (e.g., fluorination) impact the dielectric properties of this compound-based materials?
- Methodological Answer : Introduce fluorine at the terminal alkyl chain via Pd-catalyzed coupling. Dielectric constant (ε) is measured using impedance spectroscopy (1 kHz–1 MHz). Fluorinated analogs show reduced ε (~2.5 vs. ~3.0 for non-fluorinated) due to lower polarizability, critical for low-loss optical devices .
Q. What strategies mitigate thermal degradation during prolonged phase transition studies?
- Methodological Answer :
- Atmosphere Control : Conduct experiments under argon to prevent oxidation.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td ~250°C).
- Short-Cycle DSC : Limit heating cycles to <10 repetitions to avoid degradation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
